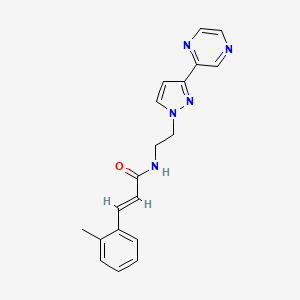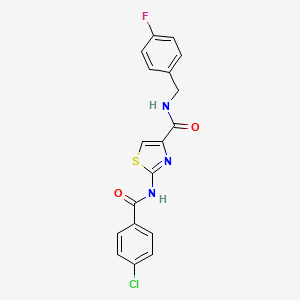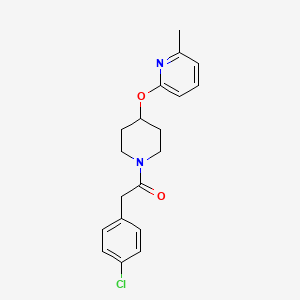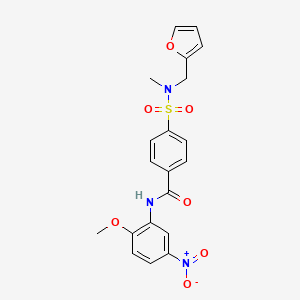![molecular formula C21H24ClN3O B2509435 1-(2,3-dihydroindol-1-yl)-2-[4-[(4-chlorophényl)méthyl]pipérazin-1-yl]éthanone CAS No. 240127-55-3](/img/structure/B2509435.png)
1-(2,3-dihydroindol-1-yl)-2-[4-[(4-chlorophényl)méthyl]pipérazin-1-yl]éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Chlorobenzyl)piperazin-1-yl)-1-(indolin-1-yl)ethan-1-one is a complex organic compound that features a piperazine ring, a chlorobenzyl group, and an indoline moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Applications De Recherche Scientifique
2-(4-(4-Chlorobenzyl)piperazin-1-yl)-1-(indolin-1-yl)ethan-1-one may have several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a receptor ligand or enzyme inhibitor.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorobenzyl)piperazin-1-yl)-1-(indolin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Introduction of the Chlorobenzyl Group: This can be achieved via nucleophilic substitution reactions where a chlorobenzyl halide reacts with the piperazine.
Attachment of the Indoline Moiety: The indoline group can be introduced through condensation reactions with appropriate indole derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole-2,3-diones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, potentially replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(4-Chlorobenzyl)piperazin-1-yl)ethan-1-one: Lacks the indoline moiety.
1-(4-Chlorobenzyl)piperazine: A simpler structure with only the piperazine and chlorobenzyl groups.
Indoline derivatives: Compounds containing the indoline moiety but lacking the piperazine and chlorobenzyl groups.
Uniqueness
2-(4-(4-Chlorobenzyl)piperazin-1-yl)-1-(indolin-1-yl)ethan-1-one is unique due to the combination of the piperazine, chlorobenzyl, and indoline groups, which may confer distinct pharmacological properties compared to its simpler analogs.
Propriétés
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c22-19-7-5-17(6-8-19)15-23-11-13-24(14-12-23)16-21(26)25-10-9-18-3-1-2-4-20(18)25/h1-8H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEJJZNLPMHGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methoxyphenyl)-1,8,8-trimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2509353.png)


![1-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B2509358.png)

![2-(4-cyanobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509360.png)



![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2509367.png)
![2-(2-fluoro-5-methylanilino)-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile](/img/structure/B2509368.png)
![2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509371.png)

